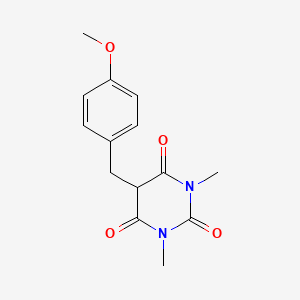![molecular formula C21H32N4O2S B5230206 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-[2-(diethylamino)ethyl]ethanediamide](/img/structure/B5230206.png)
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-[2-(diethylamino)ethyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-[2-(diethylamino)ethyl]ethanediamide, commonly known as ABEA, is a synthetic compound that has gained significant attention in the field of neuroscience. ABEA has shown promising results in scientific research, particularly in its potential to improve cognitive function and treat neurodegenerative diseases.
作用机制
The exact mechanism of action of ABEA is not fully understood, but it is believed to act through multiple pathways. ABEA has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival, growth, and plasticity. ABEA also activates the NMDA receptor, a type of glutamate receptor that is involved in learning and memory. Additionally, ABEA has been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
ABEA has been shown to have a variety of biochemical and physiological effects. In animal studies, ABEA has been found to increase the levels of acetylcholine, a neurotransmitter that is important for learning and memory. ABEA has also been shown to decrease the levels of amyloid-beta, a protein that forms plaques in the brains of Alzheimer's patients. Additionally, ABEA has been found to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
实验室实验的优点和局限性
One advantage of using ABEA in lab experiments is its ability to improve cognitive function and protect against neuronal damage. ABEA has also been found to have anti-depressant and anti-anxiety effects, which may be useful in studying the effects of stress on the brain. However, one limitation of using ABEA in lab experiments is its relatively short half-life, which may make it difficult to administer and study.
未来方向
There are several future directions for research on ABEA. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Future studies could investigate the long-term effects of ABEA on cognitive function and neuronal health in animal models and human clinical trials. Another area of interest is the molecular mechanisms underlying ABEA's neuroprotective effects. Future research could focus on identifying the specific pathways and proteins involved in ABEA's action. Finally, future studies could investigate the potential of ABEA as a therapeutic agent for other neurological disorders, such as depression and anxiety.
合成方法
ABEA is synthesized through a multi-step process that involves the reaction of 1-adamantanecarboxaldehyde with thiosemicarbazide, followed by the reaction of the resulting product with 2-bromoethyl diethylamine. The final product is obtained through purification and characterization.
科学研究应用
ABEA has been extensively studied for its potential to improve cognitive function and treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In animal studies, ABEA has been shown to enhance memory and learning, as well as protect against neuronal damage caused by oxidative stress and inflammation. ABEA has also been found to have anti-depressant and anti-anxiety effects in animal models.
属性
IUPAC Name |
N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-[2-(diethylamino)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2S/c1-3-25(4-2)6-5-22-18(26)19(27)24-20-23-17(13-28-20)21-10-14-7-15(11-21)9-16(8-14)12-21/h13-16H,3-12H2,1-2H3,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFLDZAFEPVESU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(diethylamino)ethyl]-N'-[(2Z)-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2(3H)-ylidene]ethanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5230126.png)
![1-(4-methoxyphenyl)-4-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B5230135.png)
![1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide](/img/structure/B5230142.png)
![methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5230148.png)
![2-(4-methoxyphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B5230169.png)
![2-[2-(acetylamino)phenyl]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B5230177.png)
![4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide](/img/structure/B5230179.png)

![2-({3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5230193.png)

![N-[(benzyloxy)carbonyl]glycyl-N~1~-(2-benzoyl-4-bromophenyl)glycinamide](/img/structure/B5230208.png)
![N-(3-methylphenyl)-3-[1-(6-quinolinylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5230216.png)
![N-(2-chlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5230227.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B5230231.png)